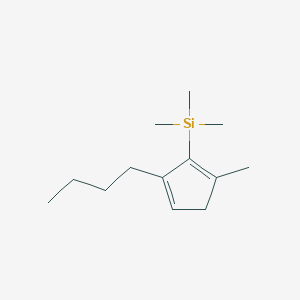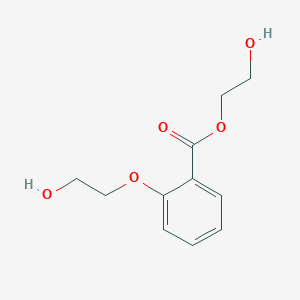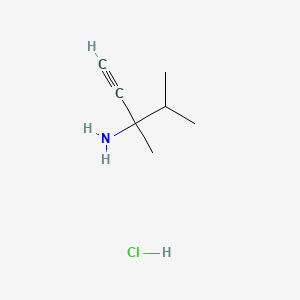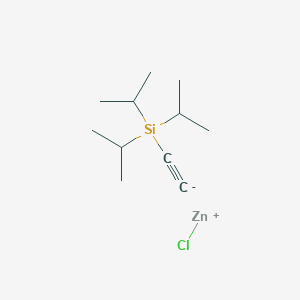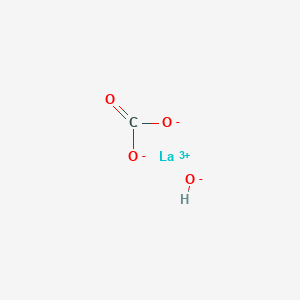
Lanthanum carbonate hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum carbonate hydroxide is a compound that combines lanthanum, carbon, oxygen, and hydrogen. It is often used in various scientific and industrial applications due to its unique chemical properties. Lanthanum is a rare earth element, and its compounds are known for their high reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum carbonate hydroxide can be synthesized through several methods. One common approach involves the reaction of lanthanum chloride with sodium bicarbonate in an aqueous solution. The reaction typically occurs at a low pH to minimize the formation of unwanted by-products . Another method involves the thermal decomposition of lanthanum hydroxide in the presence of carbon dioxide, which results in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through a controlled precipitation process. This involves the gradual addition of sodium bicarbonate to a solution of lanthanum chloride under constant stirring. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum carbonate hydroxide undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes into lanthanum oxide, carbon dioxide, and water.
Hydration and Carbonation: In the presence of water and carbon dioxide, lanthanum oxide can transform into this compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrochloric acid, sodium hydroxide, and carbon dioxide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include lanthanum oxide, lanthanum hydroxide, and carbon dioxide .
Applications De Recherche Scientifique
Lanthanum carbonate hydroxide has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of lanthanum carbonate hydroxide involves its ability to bind phosphate ions. In the gastrointestinal tract, this compound dissociates to release lanthanum ions, which then bind to dietary phosphate to form insoluble lanthanum phosphate complexes. These complexes are excreted from the body, thereby reducing serum phosphate levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lanthanum carbonate hydroxide include lanthanum oxide, lanthanum hydroxide, and lanthanum carbonate .
Comparison
Lanthanum Oxide: Unlike this compound, lanthanum oxide is primarily used as a catalyst and in the production of ceramics and glass.
Lanthanum Hydroxide: Lanthanum hydroxide is often used in the synthesis of other lanthanum compounds and in water treatment applications.
Lanthanum Carbonate: Lanthanum carbonate is similar to this compound in its use as a phosphate binder, but it is more commonly used in medical applications.
This compound is unique in its ability to combine the properties of both lanthanum carbonate and lanthanum hydroxide, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
198017-16-2 |
|---|---|
Formule moléculaire |
CHLaO4 |
Poids moléculaire |
215.92 g/mol |
Nom IUPAC |
lanthanum(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
Clé InChI |
VYGHOXHBHAWHDO-UHFFFAOYSA-K |
SMILES canonique |
C(=O)([O-])[O-].[OH-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
